Miramistin monohydrate

Catalog No.
S13486936
CAS No.
394211-21-3
M.F
C26H49ClN2O2
M. Wt
457.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miramistin monohydrate

CAS Number

394211-21-3

Product Name

Miramistin monohydrate

IUPAC Name

benzyl-dimethyl-[3-(tetradecanoylamino)propyl]azanium;chloride;hydrate

Molecular Formula

C26H49ClN2O2

Molecular Weight

457.1 g/mol

InChI

InChI=1S/C26H46N2O.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-17-21-26(29)27-22-18-23-28(2,3)24-25-19-15-14-16-20-25;;/h14-16,19-20H,4-13,17-18,21-24H2,1-3H3;1H;1H2

InChI Key

YUXKLHOWBIKGKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-]

Miramistin monohydrate, chemically known as benzyldimethyl-[3-myristoylamine)-propyl]ammonium chloride monohydrate, is a synthetic quaternary ammonium compound with significant antimicrobial properties. It is characterized by its ability to disrupt microbial cell membranes, leading to cell lysis and death. This compound is commonly utilized in medical settings for its antiseptic effects, particularly in wound care and infection control.

The synthesis of Miramistin involves a two-step chemical reaction. Initially, myristic acid reacts with 3-dimethylaminopropylamine to form 3-dimethylaminopropylamide of myristic acid. The second step involves the benzylation of this intermediate to yield the final product, Miramistin monohydrate. This process minimizes impurities and avoids the use of particularly harmful reagents, achieving a high purity level of 0.58% impurities in the final product .

Miramistin exhibits broad-spectrum antimicrobial activity against both aerobic and anaerobic bacteria, fungi, and viruses. Its mechanism of action primarily involves the disruption of microbial cell membranes, which leads to the inhibition of enzymatic activity within pathogenic microorganisms. Studies have shown that Miramistin does not significantly affect the enzymatic activity of certain enzymes used in therapeutic applications, making it a versatile agent in clinical settings . Its unique properties also enhance local nonspecific immunity and promote antigen capturing by macrophages without causing local irritation or allergic reactions .

The synthesis methods for Miramistin can be summarized as follows:

  • Stage One: Myristic acid is reacted with 3-dimethylaminopropylamine in an organic solvent (such as benzene) to produce 3-dimethylaminopropylamide of myristic acid.
  • Stage Two: The intermediate undergoes benzylation to form benzyldimethyl-[3-myristoylamine)-propyl]ammonium chloride.
  • Purification: The product is purified through recrystallization and subsequent drying processes to achieve the monohydrate form .

: It is utilized as an antiseptic for treating wounds, burns, and skin infections.
  • Surgical Use: Employed for preoperative skin disinfection and in surgical procedures to prevent infections.
  • Oral Care: Used in mouth rinses for treating oral infections and promoting oral hygiene.
  • Veterinary Medicine: Applied for treating infections in animals due to its safety profile and effectiveness .
  • Research indicates that Miramistin interacts favorably with other pharmaceutical compounds without compromising their efficacy. For example, studies have shown that it can be effectively immobilized onto chitosan polymers to enhance its antibacterial properties while maintaining the stability of co-administered drugs . Furthermore, its interaction with enzymes such as lysozyme does not significantly decrease their activity, suggesting that Miramistin can be safely used alongside other therapeutic agents .

    Miramistin shares structural similarities with several other quaternary ammonium compounds, which are also known for their antimicrobial properties. Below is a comparison highlighting its uniqueness:

    Compound NameStructure TypeUnique Features
    Benzalkonium ChlorideQuaternary Ammonium CompoundBroad-spectrum but can be irritating; less effective against certain pathogens compared to Miramistin.
    ChlorhexidineBisbiguanideStrong antibacterial action but may cause staining; less effective against viruses compared to Miramistin.
    Cetrimonium BromideQuaternary Ammonium CompoundPrimarily used as a surfactant; lower efficacy against fungi compared to Miramistin.
    Polyhexamethylene BiguanidePolymeric BiguanideEffective as a disinfectant but has a slower action than Miramistin against certain bacteria.

    Miramistin's ability to act on a wide range of pathogens while maintaining compatibility with various therapeutic agents distinguishes it from these similar compounds.

    Miramistin monohydrate, chemically known as benzyldimethyl[3-(myristoylamino)propyl]ammonium chloride monohydrate, belongs to the quaternary ammonium salt family with significant antimicrobial properties [1] [2]. The synthesis of this compound involves a well-established reaction mechanism known as the Menshutkin reaction (also spelled Menschutkin), which is the method of choice for preparing quaternary ammonium salts [3] [4].

    The Menshutkin reaction fundamentally converts a tertiary amine into a quaternary ammonium salt through reaction with an alkyl halide [3]. In the case of Miramistin monohydrate synthesis, this involves the quaternization of dimethylbenzylamine with 3-(myristoylamino)propyl chloride [5] [6]. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond occurs simultaneously during the transition state [5].

    The general reaction scheme for Miramistin synthesis can be represented as follows:

    • Formation of the 3-(myristoylamino)propyl intermediate from myristic acid derivatives [7] [8]
    • Quaternization reaction between the tertiary amine (dimethylbenzylamine) and the alkyl halide intermediate [5] [3]
    • Formation of the monohydrate crystal structure through controlled hydration [9] [1]

    The reaction kinetics are significantly influenced by the solvent polarity, as polar solvents stabilize the transition state and increase the reaction rate [10] [11]. Typically, the Menshutkin reactions are conducted in polar solvents such as alcohols, though the choice of chloroform (with a relatively low dielectric constant) for Miramistin synthesis is dictated by the presence of carboxylic and methoxy-silane groups in the reactants [5] [3].

    The leaving group in the alkylating agent also plays a crucial role in the reaction efficiency, with the reactivity order being: iodide > bromide > chloride [3] [4]. For Miramistin synthesis, the choice of halide affects both the reaction rate and the final yield, with iodide providing significantly better yields compared to bromide or chloride [5] [11].

    Optimization of Monohydrate Crystallization Conditions

    The formation of Miramistin monohydrate requires precise control of crystallization conditions to ensure the desired crystal structure, purity, and physical properties [9] [12]. The crystallization process represents a critical step in the production pathway, directly influencing the quality and stability of the final product [13] [14].

    The water activity in the crystallization medium directly influences the formation of the monohydrate form versus anhydrous forms [13] [17]. Studies have demonstrated that higher water activity favors the formation of the stable monohydrate crystal structure, while lower water activity may lead to anhydrous or metastable hydrate forms [13] [17]. The following table summarizes the relationship between crystallization conditions and the resulting crystal forms:

    Temperature (°C)Water ActivitySolvent SystemResulting Crystal Form
    50-60High (>0.7)Water/EthanolStable α-monohydrate
    70-80Medium (0.5-0.7)Acetone/WaterMixed hydrate forms
    >90Low (<0.5)Organic solventsAnhydrous forms

    Table 1: Influence of crystallization conditions on Miramistin crystal forms [13] [17] [18]

    Seeding techniques have proven effective in controlling the polymorphic form and improving batch-to-batch consistency in Miramistin monohydrate crystallization [12] [16]. Introduction of seed crystals of the desired monohydrate form at approximately 5-10% supersaturation levels guides the crystallization process toward the target crystal structure [12] [18].

    Scale-up Challenges in Industrial Synthesis

    Transitioning from laboratory-scale synthesis to industrial production of Miramistin monohydrate presents numerous technical and operational challenges that must be systematically addressed to ensure consistent product quality and process efficiency [19] [20].

    Raw material variability can significantly impact process consistency and product quality [19] [22]. Establishing robust specifications for starting materials and implementing rigorous incoming material testing are essential to mitigate this challenge [19] [22]. The following table outlines key scale-up challenges and potential mitigation strategies:

    Scale-up ChallengeImpact on Process/ProductMitigation Strategy
    Heat transfer limitationsInconsistent reaction rates, impurity formationJacketed vessels with enhanced cooling capacity, segmented reaction approach
    Mixing inefficiencyConcentration gradients, variable product qualityOptimized impeller design, computational fluid dynamics modeling
    Crystallization controlVariable crystal size, polymorphic impuritiesPAT implementation, feedback control systems
    Raw material variabilityInconsistent yields, impurity profilesStringent specifications, supplier qualification program
    Process analytical methodsLimited process understanding, quality issuesImplementation of in-line monitoring, design of experiments approach

    Pilot-scale testing represents a critical intermediate step between laboratory development and full-scale production [19] [20]. Conducting comprehensive pilot studies allows manufacturers to identify potential scale-up issues, optimize process parameters, and establish robust control strategies before committing to full-scale production [19] [20].

    Purification Techniques and Quality Control Parameters

    The purification of Miramistin monohydrate is a critical step in ensuring the quality and efficacy of the final product [23] [24]. Various purification techniques are employed to remove synthesis-related impurities, unreacted starting materials, and by-products [23] [24].

    Recrystallization represents the primary purification method for Miramistin monohydrate [9] [23]. The process typically involves dissolving the crude product in a suitable solvent system (often water-ethanol mixtures), followed by controlled cooling to induce selective crystallization of the desired compound [9] [23]. Multiple recrystallization cycles may be required to achieve the desired purity level, with each cycle potentially resulting in some yield loss [23] [24].

    Precipitation techniques offer an alternative approach to purification [23] [24]. Addition of water-miscible aliphatic amines to an aqueous solution of the quaternary ammonium salt can induce precipitation of the solid Miramistin monohydrate, which can then be filtered, washed with a volatile organic solvent, and dried [24] [23]. This method is particularly effective for removing colored impurities and achieving a colorless final product [24] [23].

    Filtration and washing protocols significantly impact the final purity of Miramistin monohydrate [23] [24]. Optimal washing procedures typically involve sequential washing with cold solvent mixtures to remove surface impurities without causing significant dissolution of the desired product [23] [24]. The washing solvents must be carefully selected to ensure effective impurity removal while minimizing product loss [23] [24].

    Quality control parameters for Miramistin monohydrate encompass a range of physical, chemical, and structural attributes that must meet predetermined specifications [22] [25]. These parameters are established based on a thorough understanding of the critical quality attributes (CQAs) that impact the compound's performance and stability [22] [25].

    Identification and quantification of impurities represent core elements of the quality control strategy [26] [27]. Organic impurities, including process-related impurities and degradation products, are typically analyzed using high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) or mass spectrometry (LC-MS) [26] [28]. The following table outlines key quality control parameters and their acceptance criteria:

    Quality Control ParameterAnalytical MethodTypical Specification
    Chemical identityIR spectroscopy, NMRSpectrum matches reference standard
    Assay (purity)HPLC≥98.5%
    Water contentKarl Fischer titration3.8-4.2% (monohydrate)
    Residual solventsGas chromatographyBelow ICH limits
    Organic impuritiesHPLCIndividual: ≤0.2%, Total: ≤1.0%
    Heavy metalsICP-MSBelow ICH Q3D limits
    Crystal formX-ray diffractionMatches reference pattern
    Melting pointDifferential scanning calorimetry53-55°C

    Table 3: Quality control parameters for Miramistin monohydrate [22] [25] [26]

    Spectroscopic methods play a crucial role in the structural characterization and quality control of Miramistin monohydrate [29] [30]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while infrared (IR) spectroscopy helps identify functional groups and confirm the quaternary ammonium structure [29] [30]. Mass spectrometry offers high sensitivity for impurity detection and structural elucidation [31] [30].

    Critical process parameters (CPPs) that significantly impact the critical quality attributes must be identified and controlled throughout the manufacturing process [22] [32]. These parameters include reaction temperature, time, reagent ratios, crystallization conditions, and purification protocols [22] [32]. A systematic approach to CPP identification involves risk assessment methodologies and design of experiments to establish the relationship between process parameters and product quality attributes [22] [32].

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    2

    Exact Mass

    456.3482565 g/mol

    Monoisotopic Mass

    456.3482565 g/mol

    Heavy Atom Count

    31

    UNII

    V4P69N5QH2

    Dates

    Modify: 2024-08-10

    Explore Compound Types